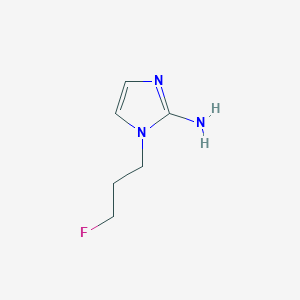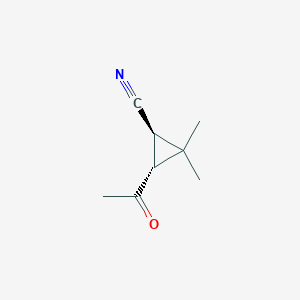
1-(3-fluoropropyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)-1H-imidazol-2-amine is a chemical compound characterized by the presence of a fluoropropyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(3-fluoropropyl)-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with imidazole and 3-fluoropropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
1-(3-Fluoropropyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of imidazole derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced imidazole derivatives.
Substitution: The fluoropropyl group can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions often lead to the formation of substituted imidazole derivatives.
Common Reagents and Conditions: The reactions are typically carried out under mild to moderate conditions, with the use of appropriate solvents and catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(3-Fluoropropyl)-1H-imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and reactivity make it a promising candidate for the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
- 6,7-Dihydro-5H-benzo 7annulene Compounds : These compounds are structurally different but share some similarities in their chemical reactivity and potential applications .
3-Fluoro-1-propanol: This compound shares the fluoropropyl group but differs in its functional group, which is an alcohol instead of an imidazole ring.
Isoindoline Derivatives: These compounds contain an imidazole ring but differ in their substitution patterns and overall structure.
The uniqueness of this compound lies in its specific combination of a fluoropropyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10FN3 |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
1-(3-fluoropropyl)imidazol-2-amine |
InChI |
InChI=1S/C6H10FN3/c7-2-1-4-10-5-3-9-6(10)8/h3,5H,1-2,4H2,(H2,8,9) |
InChI Key |
KGTABVUIAKJVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)




